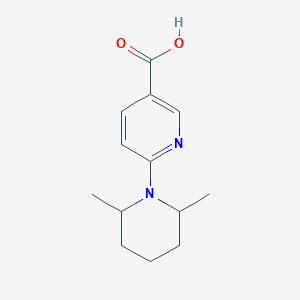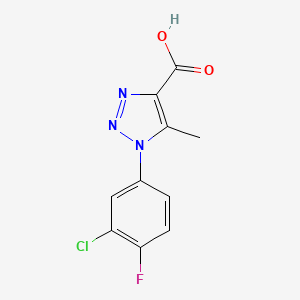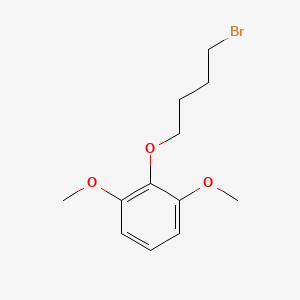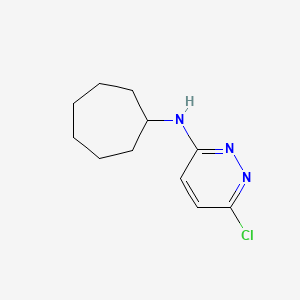amine CAS No. 1042614-47-0](/img/structure/B1461539.png)
[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine
Overview
Description
(4-Chlorophenyl)methylamine , also known as CX1639 , is a biarylamine compound. It has gained significant attention due to its potential applications in various fields of research and industry . The compound’s structure consists of a chlorophenyl group attached to a cyclopropylethylamine moiety.
Molecular Structure Analysis
The molecular formula of (4-Chlorophenyl)methylamine is C₁₁H₁₄ClN , with a molecular weight of approximately 195.69 g/mol . The compound’s structure comprises a chlorophenyl group (4-chlorophenyl) linked to a cyclopropylethylamine moiety.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity
(4-Chlorophenyl)methylamine and its derivatives have been synthesized and studied for various biological activities. For instance, azetidine-2-one derivatives of 1H-benzimidazole, synthesized from substituted-phenylmethylidene-1H-benzimidazol-2-amines, exhibited notable antibacterial and cytotoxic properties in vitro. The antibacterial activity was particularly significant in compounds 4a, 4b, 5a, 5b, and 5g, while compounds 5f and 5g showed prominent cytotoxic activity (Noolvi et al., 2014).
Corrosion Inhibition
The compound and its derivatives have also been studied for their applications in corrosion inhibition. Specifically, amine derivative compounds, including (4-Chlorophenyl)methylamine, have shown effectiveness as corrosion inhibitors for mild steel in an HCl medium. The efficiency of these inhibitors was influenced by the presence of substituent groups, demonstrating up to 92.56% efficiency. The adsorption of these inhibitors on the mild steel surface was confirmed through various techniques, including electrochemical measurements and surface analysis (Boughoues et al., 2020).
Cancer Research
In the realm of cancer research, derivatives of (4-Chlorophenyl)methylamine have been synthesized with the anticipation of anticancer activity. Specifically, 1,2,4-triazolin-3-one derivatives showed in vitro anticancer activity against various human tumor cell lines. Among these, compound 5g was identified for its significant activity against different cancer types, including leukemia, non-small cell lung cancer, renal cancer, and breast cancer, among others (Kattimani et al., 2013).
Chemical Synthesis and Analysis
The compound has also been used in chemical synthesis and analysis. For example, a neuroprotective agent for ischemia-reperfusion damage, KR-31543, was studied, with (4-Chlorophenyl)methylamine being a part of its metabolic process in rats. This study provided valuable insights into the metabolism and potential therapeutic applications of this compound (Kim et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFDWBYGBSZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)


![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)


amine](/img/structure/B1461476.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)
